molecular formula C13H14N2O5 B13916701 Methyl 4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-benzoate

Methyl 4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-benzoate

Cat. No.: B13916701
M. Wt: 278.26 g/mol
InChI Key: VFFBWHUPIYVUEG-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetrahydropyrimidinyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoic acid with a suitable tetrahydropyrimidinone derivative under acidic or basic conditions. The esterification process is often catalyzed by strong acids like sulfuric acid or by using dehydrating agents such as thionyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistency and scalability in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates and pyrimidinyl derivatives.

Scientific Research Applications

Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include inhibition of specific enzymes related to inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-benzoate: Lacks the methoxy group, leading to different reactivity and applications.

    Ethyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate: Similar structure but with an ethyl ester, affecting its physical properties and reactivity.

Uniqueness

Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is unique due to the presence of both the methoxy and tetrahydropyrimidinyl groups, which confer distinct chemical properties and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoate

InChI

InChI=1S/C13H14N2O5/c1-19-10-7-8(12(17)20-2)3-4-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18)

InChI Key

VFFBWHUPIYVUEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N2CCC(=O)NC2=O

Origin of Product

United States

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